molecular formula C8H10BrNO2 B1511764 5-Bromo-3-ethoxy-2-methoxypyridine CAS No. 909854-18-8

5-Bromo-3-ethoxy-2-methoxypyridine

Cat. No.: B1511764
CAS No.: 909854-18-8
M. Wt: 232.07 g/mol
InChI Key: HHYJGWKKLNIRIE-UHFFFAOYSA-N
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Description

5-Bromo-3-ethoxy-2-methoxypyridine is a pyridine derivative with bromine at position 5, ethoxy at position 3, and methoxy at position 2. Pyridine derivatives are pivotal in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to act as ligands or intermediates. The bromine atom enhances electrophilic substitution reactivity, while alkoxy groups (methoxy, ethoxy) influence electronic and steric properties .

Biological Activity

5-Bromo-3-ethoxy-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the modulation of enzyme functions and potential therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10BrNO2C_8H_{10}BrNO_2 and a molecular weight of 232.08 g/mol. The structure features a pyridine ring substituted with a bromine atom at the 5-position, an ethoxy group at the 3-position, and a methoxy group at the 2-position. This arrangement contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and biological pathways:

  • Enzyme Modulation : It has been shown to interact with p38α mitogen-activated protein kinase (MAPK), a critical player in inflammatory responses. This interaction can lead to altered cellular signaling pathways, affecting gene expression and metabolic processes.
  • Potential Therapeutic Applications : The compound's ability to modulate enzyme activity suggests its potential use in treating inflammatory diseases or conditions linked to dysregulated MAPK signaling.

Biological Activity Data

Biological Activity Effect Reference
Modulation of p38α MAPKInfluences inflammatory responses
Interaction with cellular pathwaysAlters gene expression
Potential drug candidateTargeting various diseases

Case Studies and Research Findings

  • Inflammation Studies : Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting p38α MAPK activity, leading to reduced production of pro-inflammatory cytokines.
  • Synthetic Applications : The compound serves as an intermediate in organic synthesis, facilitating the development of more complex molecules with potential biological activity. Its derivatives have been synthesized and evaluated for enhanced potency against specific targets in drug discovery .
  • Comparative Analysis : In studies comparing various pyridine derivatives, this compound demonstrated superior activity profiles, particularly in inhibiting processes associated with neurodegenerative diseases like Alzheimer’s .

Scientific Research Applications

Organic Synthesis

5-Bromo-3-ethoxy-2-methoxypyridine serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it an essential intermediate in the development of heterocyclic compounds with potential pharmaceutical applications .

Table 1: Synthetic Applications

Application AreaDescription
Heterocyclic Compounds Used in synthesizing biologically active heterocycles.
Pharmaceuticals Intermediate for drugs targeting inflammatory diseases and cancer therapies.
Agrochemicals Utilized in the synthesis of pesticides and herbicides.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities. For instance, they have shown potential in inhibiting specific enzymes involved in inflammatory pathways, such as p38α MAP kinase . This interaction can lead to significant effects on cellular signaling pathways and metabolic processes.

Case Study: Enzyme Inhibition
A study demonstrated that modifications of this compound could effectively inhibit p38α MAP kinase activity, suggesting its potential use in developing anti-inflammatory drugs.

Agrochemical Industry

In the agrochemical sector, this compound is employed as an intermediate in the synthesis of various pesticides and herbicides. This application is critical for developing effective agricultural chemicals that improve crop yields while minimizing environmental impact .

Q & A

Q. Basic: What are the optimal synthetic routes for 5-bromo-3-ethoxy-2-methoxypyridine, and how do substituent positions influence reaction efficiency?

Methodological Answer:
Synthesis typically involves halogenation and alkoxylation steps. The bromine atom at position 5 acts as a directing group, facilitating regioselective substitution. For example:

  • Nucleophilic Aromatic Substitution (NAS): Ethoxy and methoxy groups can be introduced via reaction with sodium ethoxide or methoxide under controlled heating (80–120°C) in aprotic solvents like DMF .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling (using Pd catalysts) or Buchwald-Hartwig amination may be employed for further functionalization, leveraging the bromine as a leaving group .
    Key Consideration: Steric hindrance from the 3-ethoxy and 2-methoxy groups may slow down reactions at adjacent positions. Characterization via 1^1H/13^{13}C NMR and LC-MS is critical to confirm regiochemistry and purity .

Q. Advanced: How do electronic effects of the 3-ethoxy and 2-methoxy groups impact the reactivity of this compound in metal-catalyzed cross-coupling reactions?

Methodological Answer:
The electron-donating methoxy and ethoxy groups activate the pyridine ring toward electrophilic substitution but deactivate it toward oxidative addition in Pd-catalyzed reactions. Strategies include:

  • Pre-complexation with Lewis Acids: BF₃·Et₂O can enhance electrophilicity at the brominated position, improving coupling efficiency .
  • Optimized Catalyst Systems: Bulky ligands (e.g., XPhos) mitigate steric challenges, while microwave-assisted heating (100–150°C) accelerates reaction kinetics .
    Data Analysis: Compare reaction yields under varying conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors .

Q. Basic: What analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR resolves methoxy (δ 3.8–4.0 ppm) and ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) protons. 13^{13}C NMR confirms quaternary carbons adjacent to substituents .
  • Mass Spectrometry: High-resolution LC-MS (ESI+) identifies molecular ions ([M+H]⁺) and fragments, critical for detecting side products like dehalogenated species .
  • X-ray Crystallography: Resolves steric interactions between substituents in crystalline derivatives .

Q. Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer:

  • Systematic Solubility Screening: Use shake-flask methods with HPLC quantification to measure solubility in DMSO, THF, and chloroform at 25°C and 40°C. Note discrepancies due to hydration states or impurities .
  • Computational Modeling: Apply COSMO-RS simulations to predict solubility parameters and compare with experimental data .
    Example: reports higher solubility in DMSO (≈50 mg/mL), while suggests limited solubility (≈20 mg/mL). This may reflect batch-to-batch variability in crystallinity.

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal: Halogenated waste containers must be used for residues. Neutralize acidic/basic byproducts before disposal .
  • Emergency Measures: In case of skin contact, wash with soap and water immediately. Consult a physician if irritation persists .

Q. Advanced: What strategies mitigate regioselectivity challenges during functionalization of this compound?

Methodological Answer:

  • Directed Ortho-Metalation: Use strong bases (e.g., LDA) to deprotonate positions adjacent to methoxy groups, enabling selective lithiation and subsequent quenching with electrophiles .
  • Protecting Groups: Temporarily protect the ethoxy group (e.g., as a silyl ether) to prevent unwanted side reactions during bromine substitution .
  • DFT Calculations: Predict reactive sites using computational models (e.g., Fukui indices) to guide synthetic planning .

Q. Basic: How does the bromine atom in this compound influence its utility as a synthetic intermediate?

Methodological Answer:
The C-Br bond serves as a versatile handle for:

  • Cross-Coupling Reactions: Suzuki (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) to introduce aryl, heteroaryl, or amine groups .
  • Nucleophilic Substitution: Replacement with -OH, -SH, or -CN groups under basic conditions .
    Note: Bromine’s electronegativity increases the compound’s stability compared to iodo analogs, reducing premature degradation .

Q. Advanced: What in vitro biological screening approaches are appropriate for this compound derivatives in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to evaluate binding affinity against target kinases (e.g., EGFR, BRAF) .
  • Cytotoxicity Profiling: Screen derivatives in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, correlating structure-activity relationships (SAR) with substituent modifications .
    Ethical Compliance: Adhere to institutional guidelines for in vitro studies. Derivatives are not FDA-approved and must not be tested in vivo without regulatory approval .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-3-ethoxy-2-methoxypyridine Br (5), OCH₂CH₃ (3), OCH₃ (2) C₈H₁₀BrNO₂ 232.08 (calculated) Likely intermediate for drug synthesis
5-Bromo-2-methoxy-3-methylpyridine Br (5), OCH₃ (2), CH₃ (3) C₇H₈BrNO 202.05 Refractive index: 1.554; 97% purity
5-Bromo-3-chloro-2-isobutoxypyridine Br (5), Cl (3), OCH₂CH(CH₂)₂ (2) C₉H₁₁BrClNO 276.55 High structural similarity (0.92)
5-Bromo-6-methoxypyridin-3-amine Br (5), OCH₃ (6), NH₂ (3) C₆H₇BrN₂O 203.04 Similarity: 0.82; used in bioactive molecules
5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine Br (5), OCH₃ (3), O(CH₂)₂O(CH₂)₃CH₃ (2) C₁₂H₁₈BrNO₃ 304.18 Extended alkoxy chain increases lipophilicity

Electronic and Steric Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic size (van der Waals radius: 1.85 Å vs. Cl: 1.75 Å) enhances steric hindrance and polarizability, affecting reaction rates in cross-coupling reactions .
  • Ethoxy vs. Methoxy : Ethoxy groups are bulkier (ethoxy: -OCH₂CH₃) than methoxy (-OCH₃), increasing steric hindrance and slightly reducing electron-donating effects due to alkyl chain flexibility. This impacts solubility and reactivity in nucleophilic substitutions .
  • Amino vs. Alkoxy: Amino groups (-NH₂) introduce hydrogen-bonding capability and basicity, making compounds like 5-Bromo-6-methoxypyridin-3-amine more reactive in acid-catalyzed reactions compared to alkoxy derivatives .

Physicochemical Properties

  • Solubility : Longer alkoxy chains (e.g., in 5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine) enhance lipophilicity, reducing aqueous solubility but improving membrane permeability .
  • Thermal Stability : Methyl groups (e.g., in 5-Bromo-2-methoxy-3-methylpyridine) increase thermal stability compared to ethoxy derivatives due to reduced steric strain .

Properties

IUPAC Name

5-bromo-3-ethoxy-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYJGWKKLNIRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735451
Record name 5-Bromo-3-ethoxy-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909854-18-8
Record name 5-Bromo-3-ethoxy-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 3-ethoxy-2-methoxy-pyridine (2.7 g, 17.6 mmol, 1.0 equiv) and sodium acetate (1.74 g, 21.2 mmol, 1.2 equiv) in acetic acid (50 mL) at 10° C. was slowly added a solution of bromine (1.09 mL, 3.38 g, 21.2 mmol, 1.2 equiv) in acetic acid (10 mL). After the addition was completed the reaction mixture was stirred for 1 h at rt. The reaction mixture was poured on ice, neutralized with NaOH and the solution extracted with diethylether (3×50 mL). The combined organic phases were dried over MgSO4 and the solvent removed by evaporation under reduced pressure yielding 3.86 g (94%) of a mixture of 5-bromo-3-ethoxy-2-methoxy-pyridine and 6-bromo-3-ethoxy-2-methoxy-pyridine in the ratio 3:2 as indicated by 1H NMR, which was used directly in the next reaction step. 1H NMR (300 MHz, CDCl3): δ 1.39 (t, J=7.0 Hz, 3H), 3.91 (s, 3H), 3.98 (q, J=7.0 Hz, 2H), 7.05 (d, J=1.9 Hz, 1H), 7.69 (d, J=1.9 Hz, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-3-ethoxy-2-methoxypyridine
5-Bromo-3-ethoxy-2-methoxypyridine
5-Bromo-3-ethoxy-2-methoxypyridine
5-Bromo-3-ethoxy-2-methoxypyridine
5-Bromo-3-ethoxy-2-methoxypyridine
5-Bromo-3-ethoxy-2-methoxypyridine

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